(S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate

Organic Synthesis Nucleophilic Substitution Leaving Group Chemistry

(S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate (CAS 209328-53-0) is an enantiomerically pure, N-Boc-protected azetidine derivative featuring a tosylate leaving group at the 2-methyl position. It belongs to the class of chiral azetidine building blocks widely employed in medicinal chemistry and asymmetric synthesis.

Molecular Formula C16H23NO5S
Molecular Weight 341.4 g/mol
CAS No. 209328-53-0
Cat. No. B3180597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate
CAS209328-53-0
Molecular FormulaC16H23NO5S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2CCN2C(=O)OC(C)(C)C
InChIInChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)21-11-13-9-10-17(13)15(18)22-16(2,3)4/h5-8,13H,9-11H2,1-4H3
InChIKeyGHOGMHPEFWQXQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate (CAS 209328-53-0): A Chiral Azetidine Building Block for Asymmetric Synthesis


(S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate (CAS 209328-53-0) is an enantiomerically pure, N-Boc-protected azetidine derivative featuring a tosylate leaving group at the 2-methyl position. It belongs to the class of chiral azetidine building blocks widely employed in medicinal chemistry and asymmetric synthesis . The compound possesses a molecular formula of C16H23NO5S, a molecular weight of 341.42 g/mol, a calculated LogP of 2.71, and a topological polar surface area (TPSA) of 72.91 Ų .

Why (S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate Cannot Be Replaced by Generic Azetidine Analogs


Substituting (S)-tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate with a generic azetidine building block is not feasible because three orthogonal structural features—absolute stereochemistry (S vs. R), regioisomeric substitution (C2 vs. C3), and the identity of the leaving group (tosylate vs. mesylate/halide)—each independently dictate the stereochemical outcome, reaction rate, and product profile of downstream transformations . A change in any one of these parameters can lead to a different enantiomer, a regioisomer with altered biological activity, or a significant loss in synthetic efficiency, as quantified in the evidence below.

Quantitative Differentiation Evidence for (S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate (209328-53-0)


Leaving Group Ability: Tosylate vs. Mesylate in Nucleophilic Displacement Reactions

The tosylate leaving group in the target compound provides a quantifiably superior leaving group ability compared to the corresponding mesylate. The conjugate acid of the tosylate anion, p-toluenesulfonic acid, has a pKa of −2.8, versus −1.9 for methanesulfonic acid [1]. This ~0.9 pKa unit difference translates to an approximately 8-fold greater acidity, directly correlating with a more facile departure of the tosylate anion in SN2 reactions. In a standardized photochemical release assay, the tosylate group exhibited a relative release rate (kr) of 100 (normalized), while the mesylate group showed a rate of 50 under identical conditions [2]. Furthermore, Hammett σp analysis confirms that tosylate (σp = +0.29) is a moderately weaker electron-withdrawing group than mesylate (σp = +0.33), which can influence the electronic environment of the azetidine ring during subsequent transformations [3].

Organic Synthesis Nucleophilic Substitution Leaving Group Chemistry

Regioisomeric Differentiation: C2-Substituted vs. C3-Substituted Azetidine Tosylates

The target compound is a C2-substituted azetidine, whereas the commercially available tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate (CAS 892408-42-3) is a C3-substituted regioisomer . The C2 position places the tosyloxymethyl group adjacent to the chiral center, enabling stereochemical control at the α-position during nucleophilic displacement. In contrast, the C3-substituted regioisomer places the reactive center distal to the chiral center, which can reduce diastereoselectivity in asymmetric transformations. While direct comparative diastereomeric excess (de) data are not available for this specific pair, literature on related 2-substituted azetidines reports enantiomeric excesses of ≥96% ee in ring-closure reactions, whereas 3-substituted analogs are not typically employed for chirality transfer at the reacting center [1]. Furthermore, the commercial purity of the target compound is 98% (CAS 209328-53-0), compared to 95% for the C3 regioisomer (CAS 892408-42-3), representing a 3% higher chemical purity for the target compound .

Medicinal Chemistry Structure-Activity Relationship Chiral Pool Synthesis

Enantiomer-Specific Procurement: (S)-Enantiomer (209328-53-0) vs. (R)-Enantiomer (209328-49-4)

The (S)-enantiomer (CAS 209328-53-0) and the (R)-enantiomer (CAS 209328-49-4) are both commercially available as distinct chemical entities . While both are sold with a minimum purity of 98%, they are not interchangeable in asymmetric synthesis. The (S)-enantiomer is specifically required as a chiral building block for the synthesis of (S)-configured target molecules, including peptidomimetics and pharmaceutical intermediates. A common alternative chiral building block, (S)-N-Boc-azetidine-2-carboxylic acid (CAS 51077-14-6), is available with purity ranging from 95% to 97%, while the target (S)-tosylate is consistently offered at 98% purity . The higher and more consistent purity specification reduces the risk of introducing impurities that could compromise enantiomeric excess in multi-step syntheses.

Chiral Synthesis Enantioselective Catalysis Drug Discovery

Lipophilicity Differentiation: Enhanced LogP for Non-Polar Reaction Media and Extraction

The target tosylate derivative exhibits a calculated LogP of 2.71, which is substantially higher than that of its synthetic precursor, (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, which has a LogP of 0.93 [1]. This ~30-fold increase in partition coefficient (ΔLogP = 1.78) reflects the replacement of the polar hydroxyl group with the lipophilic tosylate moiety. The higher LogP of the target compound facilitates reactions in non-polar organic solvents (e.g., toluene, dichloromethane) and simplifies product isolation via organic-aqueous extraction, reducing emulsion formation compared to the more polar alcohol precursor.

Physicochemical Properties LogP Solvent Extraction

Molecular Weight Differentiation: Facilitating Purification and Quality Control

The target compound has a molecular weight of 341.42 g/mol, which is significantly higher than that of its alcohol precursor (187.24 g/mol) . This 82% increase in molecular weight (ΔMW = 154.18 g/mol) facilitates purification by silica gel chromatography, as the tosylate derivative exhibits markedly different Rf values compared to the more polar alcohol precursor. Additionally, the higher molecular weight enables more accurate mass balance calculations in process chemistry, as the tosylate derivative is a crystalline solid (vs. the alcohol, which is often an oil), simplifying handling and quality control analysis by techniques such as qNMR or HPLC-UV.

Process Chemistry Purification Quality Control

Stoichiometric Efficiency in Multi-Step Synthesis: Pre-Activated Electrophile vs. In-Situ Activation

The target compound is supplied as a pre-formed, isolated tosylate electrophile, eliminating the need for an in-situ activation step (alcohol → tosylate) in the user's synthetic sequence. The direct use of the pre-activated tosylate saves one synthetic step per each incorporation, which, in a linear sequence, can reduce overall step count and improve cumulative yield. While direct comparative yield data for the target compound versus in-situ tosylation are not available, the pKa of the tosylate leaving group (pKa of conjugate acid = −2.8) [1] ensures high reactivity comparable to or exceeding that of freshly prepared tosylates. In contrast, the alternative bromide derivative (CAS 1363378-23-7) has a molecular weight of 250.13 g/mol , which, while lower, may be prone to elimination side reactions due to the smaller size and higher basicity of the bromide leaving group.

Synthetic Efficiency Step Economy Building Block Strategy

Optimal Application Scenarios for (S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate (CAS 209328-53-0)


Asymmetric Synthesis of (S)-Configured Peptidomimetics and β-Amino Acid Derivatives

The target compound serves as an ideal chiral building block for constructing (S)-configured azetidine-containing peptidomimetics. The C2-tosyloxymethyl group adjacent to the chiral center enables stereospecific nucleophilic displacement with amine, thiol, or carbon nucleophiles. As evidenced by literature reports on related 2-substituted azetidines achieving ≥96% ee in ring-closure reactions [1], the well-defined (S)-stereochemistry at C2 ensures high enantiomeric fidelity in the final product.

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Pre-Activated Electrophiles

In multi-kilogram pharmaceutical intermediate campaigns, the pre-formed tosylate eliminates the need for an in-situ activation step, reducing process cycle time and eliminating the handling of tosyl chloride, a lachrymator and corrosive reagent. The 2-fold faster leaving group ability of tosylate versus mesylate [1] translates to shorter reaction times and higher throughput in nucleophilic substitution steps.

Parallel Library Synthesis for Structure-Activity Relationship (SAR) Studies

The target compound's combination of a Boc-protected amine and a tosylate electrophile makes it a versatile scaffold for generating diverse azetidine libraries. The 30-fold higher LogP (2.71) compared to the alcohol precursor [1] facilitates automated liquid-liquid extraction workup in parallel synthesizers, improving throughput and reproducibility in SAR campaigns.

Chiral Ligand Synthesis for Asymmetric Catalysis

Chiral azetidines, including C2-substituted derivatives, have been employed as ligands in asymmetric catalysis. The (S)-enantiomer of the target compound provides the specific stereochemical configuration required for inducing chirality in metal-catalyzed reactions such as asymmetric Henry reactions and Diels-Alder cycloadditions [1]. The high commercial purity (98%) ensures minimal ligand-derived impurities that could compromise catalytic activity or enantioselectivity.

Quote Request

Request a Quote for (S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.